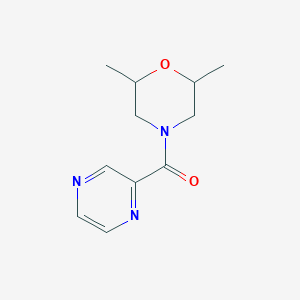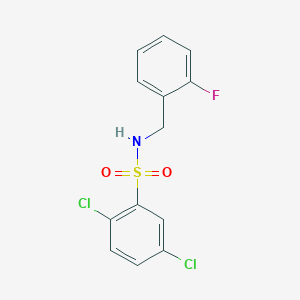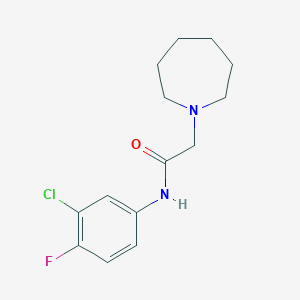![molecular formula C14H15NO3S2 B10973780 3-methoxy-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B10973780.png)
3-methoxy-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of methoxy, methylsulfanyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group is then substituted with a methylsulfanyl group using a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and methylsulfanyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide
- 2-amino-4-methoxy-N-[3-(methylsulfanyl)phenyl]benzene-1-sulfonamide
- 5-amino-2-methoxy-N-[3-(methylsulfanyl)phenyl]benzene-1-sulfonamide
Uniqueness
3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C14H15NO3S2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-methoxy-N-(2-methylsulfanylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S2/c1-18-11-6-5-7-12(10-11)20(16,17)15-13-8-3-4-9-14(13)19-2/h3-10,15H,1-2H3 |
InChI Key |
VCBMIFXOTLVPFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973714.png)



![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10973742.png)

![4-({[(2,3-Dichlorophenyl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B10973767.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B10973768.png)
![3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B10973771.png)
![4-iodo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10973773.png)

![methyl 2-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]benzoate](/img/structure/B10973789.png)
